
Innate Defense-Regulator Peptide
Overview
Description
The Innate Defense-Regulator Peptide (IDR) is a synthetic host defense peptide derivative with potent anti-inflammatory properties. It has garnered attention due to its ability to modulate immune responses and mitigate sterile inflammation . Unlike traditional immune suppressants, IDR-1002 aims to dampen excessive inflammation without compromising the body’s appropriate immune defenses against infections.
Synthesis Analysis
IDR peptides are synthesized in the laboratory using chemical methods. These peptides are designed based on the structural features of natural host defense peptides (HDPs). IDR-1002, in particular, is a derivative of HDPs and is engineered to enhance its anti-inflammatory activity .
Molecular Structure Analysis
The molecular structure of IDR-1002 consists of a sequence of amino acids. While the exact sequence may vary, IDR-1002 typically contains positively charged residues (such as lysine or arginine) interspersed with hydrophobic residues. This arrangement allows it to interact with cell membranes and modulate immune responses .
Chemical Reactions Analysis
IDR-1002 does not undergo specific chemical reactions in the body. Instead, it interacts with cell receptors and signaling pathways. Its anti-inflammatory effects result from its ability to suppress proinflammatory cytokines, reactive oxygen species (ROS), and neutrophil recruitment .
Mechanism of Action
- Receptor Modulation : IDR-1002 suppresses the expression of transmembrane G protein–coupled receptors (class A/1 rhodopsin-like). These receptors include those for chemokines, prostaglandins (PGs), histamine, platelet-activating factor, and anaphylatoxins .
- IFN-γ Response : IDR-1002 dampens the IFN-γ response, which plays a central role in inflammation .
- Regulation of Inflammatory Pathways : IDR-1002 represses the IFN regulatory factor 8–regulated network, thereby controlling central inflammatory pathways .
properties
IUPAC Name |
(2S)-1-formyl-N-[(2S)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide;propane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3.C3H8/c1-7(5-12)10-9(14)8-3-2-4-11(8)6-13;1-3-2/h5-8H,2-4H2,1H3,(H,10,14);3H2,1-2H3/t7-,8-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTYDUUDOSRQTI-WSZWBAFRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC.CC(C=O)NC(=O)C1CCCN1C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC.C[C@@H](C=O)NC(=O)[C@@H]1CCCN1C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50849582 | |
| Record name | 1-Formyl-N-[(2S)-1-oxopropan-2-yl]-L-prolinamide--propane (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50849582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Innate Defense-Regulator Peptide | |
CAS RN |
940291-10-1 | |
| Record name | 1-Formyl-N-[(2S)-1-oxopropan-2-yl]-L-prolinamide--propane (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50849582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




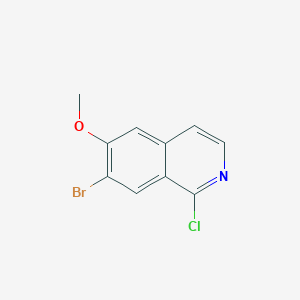

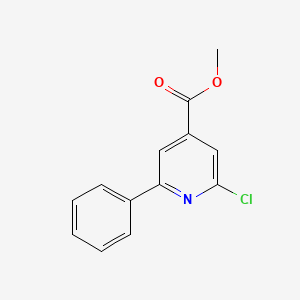
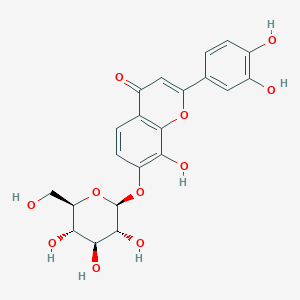


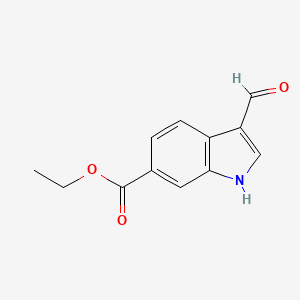

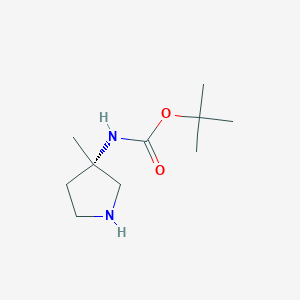
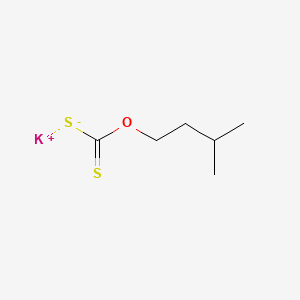
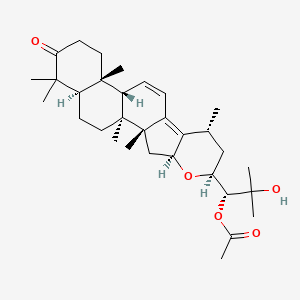

![(R)-methyl 5-(6-(chloromethyl)-1H-benzo[d]imidazol-1-yl)-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxylate](/img/structure/B3030604.png)